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Compound of Interest

Compound Name:
Benzooxazole-2-carbaldehyde

oxime

Cat. No.: B3004962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of benzoxazole derivatives, a class of heterocyclic compounds of significant interest

in medicinal chemistry and drug discovery. The benzoxazole scaffold is a key pharmacophore

in numerous biologically active molecules, and understanding its physicochemical

characteristics is paramount for the rational design and development of novel therapeutic

agents. This document summarizes key quantitative data, details relevant experimental

protocols, and visualizes associated signaling pathways to support researchers in this field.

Core Physicochemical Properties of Benzoxazole
Derivatives
The biological activity and pharmacokinetic profile of benzoxazole derivatives are intrinsically

linked to their physicochemical properties. Key parameters such as lipophilicity, solubility,

melting and boiling points, and acidity (pKa) govern a compound's absorption, distribution,

metabolism, and excretion (ADME) profile.

Data Summary
The following table summarizes key physicochemical data for a selection of benzoxazole

derivatives as reported in the scientific literature. It is important to note that these values are

dependent on the specific experimental conditions under which they were determined.
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Note: LogP and pKa values are often calculated using computational models and may not

represent experimentally determined values. Aqueous solubility is qualitatively described as

"insoluble" for the parent benzoxazole; quantitative data for derivatives is sparse in readily

available literature.

Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. Below

are detailed methodologies for key experiments cited in the literature for the characterization of

benzoxazole derivatives.

Melting Point Determination
Method: Open Capillary Method[3]

Sample Preparation: A small quantity of the dried, crystalline benzoxazole derivative is finely

powdered.

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube,

sealed at one end, to a height of 2-3 mm.

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele

tube with heating oil or an automated digital instrument).

Heating: The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as the

melting point is approached to ensure thermal equilibrium.

Observation: The temperature at which the substance first begins to melt (the first

appearance of liquid) and the temperature at which the last solid particle disappears are
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recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-

2 °C). The melting points are often reported as uncorrected.[3]

Workflow for Melting Point Determination
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Caption: Workflow for determining the melting point of benzoxazole derivatives.

Lipophilicity (LogP) Determination
Method: Shake-Flask Method (based on OECD Guideline 107)

Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4 for

physiological relevance) are mutually saturated by shaking them together for 24 hours,

followed by separation of the two phases.

Standard Solutions: A stock solution of the benzoxazole derivative is prepared in n-octanol. A

series of standard solutions of known concentrations are prepared from the stock solution.

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of

the aqueous phase in a separatory funnel or a suitable vessel.

Equilibration: The mixture is shaken vigorously for a predetermined period (e.g., 24 hours) at

a constant temperature to allow for the partitioning equilibrium to be reached.

Phase Separation: The mixture is allowed to stand until the two phases have clearly

separated. Centrifugation can be used to facilitate a clean separation.

Concentration Analysis: The concentration of the benzoxazole derivative in both the n-

octanol and aqueous phases is determined using a suitable analytical technique, such as

UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the

compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the

logarithm (base 10) of this value.

Aqueous Solubility Determination
Method: Shake-Flask Method (based on OECD Guideline 105)

Sample Preparation: An excess amount of the solid benzoxazole derivative is added to a

known volume of purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4)
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in a suitable flask.

Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant

temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is

reached between the dissolved and undissolved solid.

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to

settle. The saturated supernatant is then carefully separated from the solid phase by

centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).

Concentration Analysis: The concentration of the dissolved benzoxazole derivative in the

clear, saturated solution is determined by a suitable analytical method, such as HPLC with

UV detection or mass spectrometry (LC-MS).

Result: The determined concentration represents the aqueous solubility of the compound at

the specified temperature and pH.

Acidity Constant (pKa) Determination
Method: UV-Vis Spectrophotometric Titration

Stock Solution Preparation: A stock solution of the benzoxazole derivative is prepared in a

suitable solvent (e.g., methanol or DMSO).

Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

are prepared.

Sample Preparation for Measurement: A small, constant volume of the stock solution is

added to a constant volume of each buffer solution in a series of cuvettes. This ensures that

the total concentration of the benzoxazole derivative is the same in each cuvette, while the

pH varies.

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded

over a relevant wavelength range.

Data Analysis: The absorbance at one or more wavelengths where the absorbance changes

significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations

of the protonated and deprotonated forms of the molecule are equal. This corresponds to the
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inflection point of the resulting sigmoidal curve. The pKa can be determined by fitting the

data to the Henderson-Hasselbalch equation.

Signaling Pathways Involving Benzoxazole
Derivatives
Benzoxazole derivatives have been shown to interact with various biological targets, thereby

modulating specific signaling pathways. Two notable examples are the Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2) and the Aryl Hydrocarbon Receptor (AhR) signaling

pathways.

VEGFR-2 Signaling Pathway
Certain benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor

tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting

VEGFR-2, these compounds can disrupt downstream signaling cascades that promote

endothelial cell proliferation, migration, and survival, which are critical processes for tumor

growth and metastasis.
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Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Some benzoxazole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a

ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus,

dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences,

leading to the transcription of target genes, including those encoding for metabolic enzymes

like cytochrome P450s.
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Caption: Activation of the AhR signaling pathway by benzoxazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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